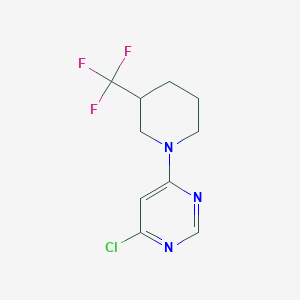
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” is a heterocyclic compound . It is part of the pyrimidine family, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
A series of compounds similar to “4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The synthesis involved reacting chalcone with guanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine” is represented by the empirical formula C10H11ClF3N3 . Its molecular weight is 265.66 g/mol.
Aplicaciones Científicas De Investigación
Pharmacological Applications in Drug Design
The trifluoromethyl group in 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine is a common pharmacophore in many FDA-approved drugs . This group can enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound can be a valuable intermediate in the synthesis of novel drugs with potential applications in treating various diseases.
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, and this compound provides a framework for synthesizing a wide range of piperidine derivatives . These derivatives can lead to the development of new drugs with improved efficacy and safety profiles.
Antibacterial Activity
Pyrimidine scaffolds, like the one in 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine , have been studied for their antibacterial properties . Research has shown that certain derivatives exhibit significant antibacterial activity against various bacterial strains, indicating potential for developing new antibiotics.
Analgesic Potential
Studies have explored the analgesic potential of compounds structurally related to 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine . These compounds could be used to create new pain-relief medications with fewer side effects than current options.
Development of Fluorine-Containing Pharmaceuticals
The presence of fluorine in pharmaceuticals can greatly influence their pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group in this compound can be utilized to develop fluorine-containing drugs, which make up a significant portion of the pharmaceutical market .
Organocatalysis
The compound’s structure allows it to be used in organocatalysis, facilitating various chemical reactions . This can lead to more efficient and environmentally friendly synthesis methods for producing complex organic molecules.
Propiedades
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-4-9(16-6-15-8)17-3-1-2-7(5-17)10(12,13)14/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQCZLRXJOLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



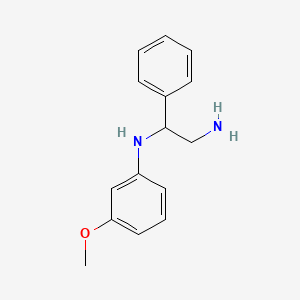

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
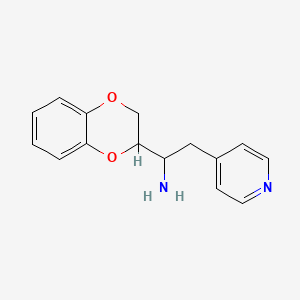
![7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425736.png)
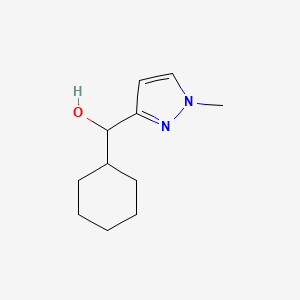
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
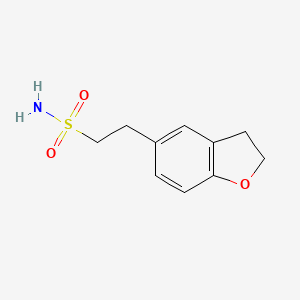
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)

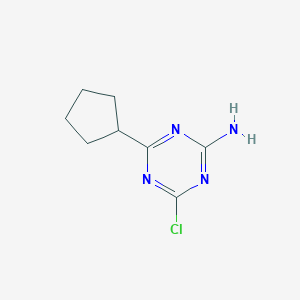
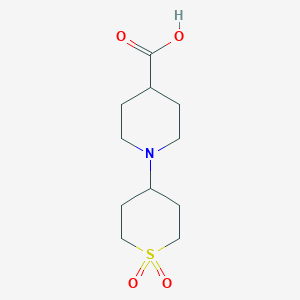

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)